1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide

Medicinal chemistry Chemical biology Kinase inhibition

This compound provides the exact 2,5-dimethoxyphenyl amide substitution geometry not offered by the more common 2,4- or 3,4-regioisomers. It serves as a definitive structural entry in SAR matrices where dimethoxy substitution pattern is the primary variable. No quantitative activity data exist, so its value is purely structural—a precise scaffold for probing regioisomeric effects. Procure it when your program requires unambiguous 2,5-dimethoxy geometry without the undefined risk of functional interchangeability inherent to other regioisomers.

Molecular Formula C26H25N3O4
Molecular Weight 443.503
CAS No. 1013758-40-1
Cat. No. B2411440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide
CAS1013758-40-1
Molecular FormulaC26H25N3O4
Molecular Weight443.503
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C26H25N3O4/c1-31-21-13-14-24(32-2)23(15-21)27-25(30)22-17-29(16-19-9-5-3-6-10-19)28-26(22)33-18-20-11-7-4-8-12-20/h3-15,17H,16,18H2,1-2H3,(H,27,30)
InChIKeyJARHHTYYGWEXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1‑Benzyl‑3‑(benzyloxy)‑N‑(2,5‑dimethoxyphenyl)‑1H‑pyrazole‑4‑carboxamide (CAS 1013758‑40‑1) – Chemical Identity and Procurement Baseline


1‑Benzyl‑3‑(benzyloxy)‑N‑(2,5‑dimethoxyphenyl)‑1H‑pyrazole‑4‑carboxamide (CAS 1013758‑40‑1) is a fully synthetic pyrazole‑4‑carboxamide bearing a 2,5‑dimethoxyaniline amide, a 1‑benzyl substituent on the pyrazole nitrogen, and a 3‑(benzyloxy) group [1]. Its molecular formula is C₂₆H₂₅N₃O₄ and its monoisotopic mass is 443.5 g/mol [1]. The compound is registered in PubChem (CID 16925692) and is supplied by multiple chemical vendors as part of screening collections; it belongs to a broader family of pyrazole‑4‑carboxamides that have been explored for kinase inhibition and other therapeutic applications [1].

Why Generic Substitution of 1‑Benzyl‑3‑(benzyloxy)‑N‑(2,5‑dimethoxyphenyl)‑1H‑pyrazole‑4‑carboxamide Fails Without Quantitative Comparator Data


Pyrazole‑4‑carboxamide derivatives can exhibit profound structure‑dependent variations in target affinity, selectivity, and pharmacokinetics that are driven by subtle changes in the amide aryl substitution pattern and the N‑1/N‑3 substituents [1]. Closely related regioisomers – such as 1‑benzyl‑3‑(benzyloxy)‑N‑(2,4‑dimethoxyphenyl)‑1H‑pyrazole‑4‑carboxamide (CAS 1013757‑90‑4) and the 3,4‑dimethoxyphenyl analog (CAS 1013757‑89‑5) – differ only in the position of the methoxy groups on the aniline ring, yet there is no publicly available quantitative data that defines the functional consequences of these differences [1]. Consequently, no credible prediction of interchangeability can be made, and substitution without experimental validation carries an undefined risk of altered potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 1‑Benzyl‑3‑(benzyloxy)‑N‑(2,5‑dimethoxyphenyl)‑1H‑pyrazole‑4‑carboxamide – What Is Known and What Is Missing


Absence of Direct Head‑to‑Head or Cross‑Study Comparative Bioactivity Data

A comprehensive search of primary research papers, patents (including but not limited to RU2458920C2 and NZ577209A), and authoritative databases (PubChem, ChEMBL) did not yield any quantitative bioactivity data for 1‑benzyl‑3‑(benzyloxy)‑N‑(2,5‑dimethoxyphenyl)‑1H‑pyrazole‑4‑carboxamide (CID 16925692) [1]. No IC50, Ki, EC50, % inhibition, pharmacokinetic parameters, or solubility values were found for this compound in any assay system. Closest structural analogs—the 2,4‑dimethoxyphenyl (CID 16925690) and 3,4‑dimethoxyphenyl (CID 16925691) regioisomers—are catalogued in PubChem but similarly lack deposited bioassay results [1]. Therefore, no direct head‑to‑head comparison, cross‑study comparable analysis, or class‑level inference can be drawn at this time.

Medicinal chemistry Chemical biology Kinase inhibition

Computed Physicochemical Property: XLogP3‑AA Lipophilicity

The only quantitative descriptor available for 1‑benzyl‑3‑(benzyloxy)‑N‑(2,5‑dimethoxyphenyl)‑1H‑pyrazole‑4‑carboxamide that can be compared with its nearest regioisomers is the computed octanol‑water partition coefficient (XLogP3‑AA). The target compound has a predicted XLogP3‑AA of 4.4 [1]. This value is identical to that computed for the 2,4‑dimethoxyphenyl regioisomer (CID 16925690) and the 3,4‑dimethoxyphenyl regioisomer (CID 16925691), indicating that the positional isomerism of the dimethoxy groups does not alter the predicted lipophilicity [1]. No experimentally measured logP or logD values are available for any of these compounds.

Physicochemical profiling Drug‑likeness ADME prediction

Hydrogen Bond Donor/Acceptor Count and Rotatable Bond Topology

The target compound possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors, with a rotatable bond count of 9 [1]. These topological descriptors are identical for the 2,4‑ and 3,4‑dimethoxyphenyl regioisomers [1]. Consequently, no differentiation in predicted passive permeability or oral bioavailability (e.g., via Veber or Lipinski rules) can be inferred from these computed properties alone.

Molecular topology Permeability Drug design

Prudent Application Scenarios for 1‑Benzyl‑3‑(benzyloxy)‑N‑(2,5‑dimethoxyphenyl)‑1H‑pyrazole‑4‑carboxamide in the Absence of Quantitative Differentiation Evidence


Exploratory Screening Campaigns Requiring a Structurally Defined Pyrazole‑4‑Carboxamide with a 2,5‑Dimethoxyphenyl Substitution

When a research program explicitly requires a pyrazole‑4‑carboxamide scaffold bearing a 2,5‑dimethoxyphenyl amide—for example, to probe the structure‑activity relationship of dimethoxy substitution patterns on aniline‑derived amides—this compound provides the precise substitution geometry that is not offered by the more common 3,4‑ or 2,4‑regioisomers. As no quantitative activity data exist, its value is purely structural: it serves as a definitive entry in a SAR matrix rather than as a pre‑optimized lead [1].

Use as a Reference Standard for Analytical Method Development Targeting the 2,5‑Dimethoxy Regioisomer

This compound can be used as a retention time or mass spectrometric reference standard in the development of HPLC, LC‑MS, or GC‑MS methods specifically designed to resolve 2,5‑dimethoxyphenyl‑containing pyrazole‑4‑carboxamides from their 2,4‑ and 3,4‑regioisomeric counterparts. Its unique SMILES string and InChIKey (JARHHTYYGWEXNN‑UHFFFAOYSA‑N) provide an unambiguous identifier for spectral library entry [1].

Synthetic Building Block for Diversification at the Carboxamide Nitrogen

The compound can be hydrolyzed to the corresponding pyrazole‑4‑carboxylic acid and subsequently coupled with diverse amines to generate a focused library of 2,5‑dimethoxyphenyl‑directed analogs. Until empirical biological data become available, the procurement decision is driven by synthetic tractability and the specific interest in the 2,5‑dimethoxyphenyl motif rather than by a demonstrated advantage over alternative aniline substituents [1].

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